Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Overview of Ethyl 4-(2-((4-Bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate as a Research Target
This compound (C21H18BrN3O5, molecular weight 488.30 g/mol) features a pyridazine core substituted with a 4-bromophenylurea moiety, a p-tolyl group, and an ethyl ester. The dihydropyridazine ring adopts a planar conformation stabilized by intramolecular hydrogen bonding between the N–H group and adjacent carbonyl oxygen atoms, as observed in structurally analogous compounds. Key structural attributes include:
| Structural Feature | Role |
|---|---|
| Dihydropyridazine core | Provides π-conjugation and hydrogen-bonding capacity |
| 4-Bromophenylurea substituent | Enhances intermolecular interactions and potential bioactivity |
| Ethyl ester group | Improves solubility and serves as a handle for further derivatization |
The compound’s synthetic accessibility via multi-step protocols involving transamidation and cyclization reactions makes it a versatile intermediate for generating structurally diverse analogs.
Significance of Pyridazine and Dihydropyridazine Derivatives in Modern Chemical Research
Pyridazines—six-membered aromatic rings with two adjacent nitrogen atoms—exhibit distinct electronic properties, including a high dipole moment (3.94 D) and basicity (pKa ≈ 2.3), which facilitate interactions with biological targets and metal ions. Dihydropyridazines, such as the title compound, introduce additional reactivity through their non-aromatic, partially saturated rings, enabling regioselective functionalization at the 3- and 4-positions.
Recent applications highlight their utility:
- Pharmaceuticals : Pyridazine derivatives serve as kinase inhibitors, antiviral agents, and anti-inflammatory compounds due to their ability to mimic purine bases in enzyme binding pockets.
- Materials Science : The planar geometry and electron-deficient nature of pyridazines make them effective ligands in luminescent metal-organic frameworks (MOFs) and organic semiconductors.
The incorporation of bromine and ester groups in the title compound further expands its potential in Suzuki-Miyaura cross-coupling reactions and prodrug development, respectively.
Scope and Structure of the Review
This review focuses on three core aspects of this compound:
- Synthetic Strategies : Analysis of stepwise esterification, transamidation, and cyclization methods.
- Reactivity Patterns : Exploration of radical-mediated sulfonylation, hydrolysis, and cross-coupling reactions.
- Functional Applications : Evaluation of its role as a precursor for bioactive molecules and advanced materials.
Properties
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-6-15(23)7-9-16)12-20(28)26(25-21)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRFUSZCCYQYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridazine core and subsequent functionalizations. While specific synthetic pathways vary, they often utilize reagents such as brominated phenyl derivatives and ethoxycarbonyl groups to achieve the desired structure.
Anticancer Activity
Recent studies have investigated the anticancer properties of various derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated promising cytotoxicity against cancer cell lines such as HCT-116 and MDA-MB-231. The IC50 values for these compounds were notably low, indicating significant potency against cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | HCT-116 | 1.36 |
| 8b | HCT-116 | 2.34 |
| 7c | MDA-MB-231 | 6.67 |
| 8b | MDA-MB-231 | 16.03 |
These results suggest that modifications in the structure can enhance the anticancer activity significantly, particularly through the introduction of specific functional groups that interact with cellular targets.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds similar to this compound have been shown to interfere with estrogen receptor signaling and aromatase activity, which are critical in breast cancer progression .
Antibacterial Activity
In addition to anticancer properties, the compound's derivatives exhibit antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is often measured by the zone of inhibition in agar diffusion tests.
Table 2: Antibacterial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 8c | Staphylococcus aureus | 12 |
| 8c | Escherichia coli | 11 |
These findings indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.
Case Studies
Research has highlighted several case studies where derivatives of this compound have been synthesized and tested for biological activity:
- Case Study on Anticancer Activity : A study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways.
- Case Study on Antibacterial Properties : Another study focused on the antibacterial efficacy of phthalazinone derivatives, which share structural similarities with our compound. Results showed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyridazine Derivatives
Key Observations :
- Halogen Effects : Bromine in the target compound provides stronger halogen bonding than chlorine in the chloro analog , which may improve binding affinity in protein-ligand interactions.
- Alkoxy vs. The butylsulfanyl group in introduces sulfur-based reactivity and solubility changes.
Crystallographic and Conformational Analysis
The target compound’s dihydropyridazine ring likely adopts a puckered conformation, as described in Cremer & Pople’s generalized ring-puckering coordinates . Computational tools like SHELX and ORTEP-3 are critical for resolving such conformations, which influence molecular packing and solubility.
Research Findings and Implications
Substituent-Driven Activity: The bromine atom’s polarizability and size may confer superior target engagement compared to smaller halogens (e.g., Cl) or non-halogenated groups .
Synthetic Flexibility : The 2-oxoethoxy linker allows modular substitution, enabling rapid generation of analogs with tuned properties (e.g., ethoxy for lipophilicity, sulfanyl for stability) .
Unresolved Questions: The evidence lacks direct cytotoxicity or pharmacokinetic data for the target compound.
Q & A
Q. What are the optimal synthetic routes and conditions for this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:
- Coupling reactions : Introducing the 4-bromophenylamino-oxoethoxy group via nucleophilic substitution or amide coupling under mild conditions (ethanol or DMF, 25–60°C, 6–12 hours) .
- Esterification : Ethyl ester formation using ethanol as a solvent and acid catalysts (e.g., H₂SO₄) at reflux (~80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization for higher purity .
Q. Table 1: Synthesis Parameters from Literature
| Step | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amide coupling | Ethanol | 50°C | 8 hrs | 65–70 | |
| Esterification | Toluene | Reflux | 12 hrs | 75–80 | |
| Purification | Hexane/EtOAc | RT | – | – |
Q. How is structural elucidation performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 498.05) .
- X-ray Crystallography : Resolves 3D conformation using SHELX/ORTEP software for refinement .
Q. What preliminary biological activities are reported for pyridazine derivatives?
Methodological Answer:
- Anticancer screening : Assess via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM, comparing IC₅₀ values to reference drugs .
- Antimicrobial testing : Use disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., bromo) influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic studies : Compare reaction rates of bromo-substituted vs. non-halogenated analogs under identical conditions (e.g., SNAr in DMF at 80°C). The bromo group enhances electrophilicity at the pyridazine C-4 position, accelerating substitution .
- DFT calculations : Model charge distribution to predict reactive sites (e.g., Mulliken charges at C-4) .
Q. What computational methods analyze crystal packing and conformation?
Methodological Answer:
Q. Table 2: Crystallographic Data
| Parameter | Value | Method/Software | Reference |
|---|---|---|---|
| Space group | P2₁/c | SHELXL-2018 | |
| R-factor | <0.05 | ORTEP-3 | |
| Torsion angles (°) | 5–10 | PLATON |
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
Q. What strategies improve stability during storage and handling?
Methodological Answer:
- Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., stable up to 150°C) .
- Light sensitivity : Store in amber vials under inert gas (Ar) if UV-Vis shows λₘₐₓ < 300 nm .
Q. How to design SAR studies for enhanced bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
